Product packaging for 3-Amino-3-(piperidin-4-yl)butanoic acid(Cat. No.:)

3-Amino-3-(piperidin-4-yl)butanoic acid

Cat. No.: B13252220
M. Wt: 186.25 g/mol
InChI Key: ANBYUZIWFMUBMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Amino-3-(piperidin-4-yl)butanoic acid (CAS 1936391-84-2) is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . This compound features a piperidine ring, a versatile scaffold in medicinal chemistry, substituted with both an amino and a butanoic acid functional group. This bifunctional structure makes it a valuable building block, or synthetic intermediate, for the preparation of more complex molecules in drug discovery and development efforts . Its structure suggests potential utility in the design of pharmaceutical candidates, particularly where the amine and carboxylic acid groups can be used to create amide bonds, salts, or other derivatives to modulate the physical and biological properties of a target compound. As a piperidine derivative, it may be of interest in neuroscience and oncology research, given the prevalence of this heterocycle in bioactive molecules. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O2 B13252220 3-Amino-3-(piperidin-4-yl)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

3-amino-3-piperidin-4-ylbutanoic acid

InChI

InChI=1S/C9H18N2O2/c1-9(10,6-8(12)13)7-2-4-11-5-3-7/h7,11H,2-6,10H2,1H3,(H,12,13)

InChI Key

ANBYUZIWFMUBMW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)(C1CCNCC1)N

Origin of Product

United States

Synthetic Methodologies and Route Optimization for 3 Amino 3 Piperidin 4 Yl Butanoic Acid

Strategic Approaches to Piperidine (B6355638) Ring Functionalization

Regioselective Introduction of the Amino-Butanoic Acid Moiety at the Piperidine-4 Position

Achieving regioselective functionalization at the C4 position of the piperidine ring is a primary synthetic hurdle. Direct C-H functionalization of the piperidine ring is a modern strategy, though controlling regioselectivity can be challenging. The electronic properties of the piperidine ring favor functionalization at the C2 position, which is activated by the nitrogen atom. However, strategic selection of catalysts and directing groups can override this preference. nih.govd-nb.info For instance, rhodium-catalyzed C-H insertion reactions have been shown to favor the C4 position when appropriate N-protecting groups are used that sterically hinder the C2 position. d-nb.info

An alternative and more classical approach involves starting with a piperidine ring that is already functionalized at the C4 position. This strategy circumvents the challenges of regioselective C-H activation. A common precursor for this purpose is a 4-oxopiperidine derivative. From this ketone, the required carbon and nitrogen functionalities of the side chain can be built. For instance, a Strecker or related reaction can introduce an amino group and a nitrile group, with the latter serving as a handle for elaboration into the rest of the butanoic acid chain. Another strategy involves the generation of a 3,4-piperidyne intermediate, which can be trapped with various nucleophiles and cycloaddition partners, offering a pathway to functionalized piperidines. nih.gov Trapping such an intermediate with a suitable nucleophile could selectively install a substituent at the C4 position. nih.gov

Synthesis from Commercially Available Piperidine Derivatives

The use of readily available starting materials is paramount for an efficient and scalable synthesis. N-protected piperidin-4-one is a versatile and common commercially available precursor. dtic.milchemicalbook.com A typical synthetic sequence starting from N-Boc-4-piperidinone is outlined below.

Table 1: Illustrative Synthetic Route from N-Boc-4-piperidinone

Step Reaction Reagents and Conditions Intermediate/Product
1 Reductive Amination Aniline, Sodium triacetoxyborohydride (B8407120) (STAB) tert-butyl 4-anilinopiperidine-1-carboxylate
2 Acylation Propionyl chloride, Diisopropylethylamine tert-butyl 4-(N-phenylpropanamido)piperidine-1-carboxylate
3 Boc Deprotection 4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) N-phenyl-N-(piperidin-4-yl)propanamide

This table outlines a general synthetic strategy for elaborating N-Boc-4-piperidinone into more complex piperidine derivatives, as demonstrated in the synthesis of fentanyl and its analogs. dtic.mil

This approach, involving reductive amination followed by further modifications, highlights the utility of N-Boc-4-piperidinone as a foundational building block. dtic.milresearchgate.net Similarly, N-Boc-piperidine-4-carboxylic acid methyl ester, another accessible derivative, can serve as a starting point for building the target molecule. chemicalbook.comnih.gov

Incorporation of Protecting Groups in Piperidine Nitrogen (e.g., Boc Protection)

The secondary amine of the piperidine ring is a reactive nucleophile and base, which can interfere with many synthetic transformations. Therefore, the use of a protecting group on the piperidine nitrogen is essential. The choice of protecting group is critical as it must be stable to the reaction conditions used in subsequent steps but readily removable at a later stage. creative-peptides.com The tert-butoxycarbonyl (Boc) group is widely used due to its stability under a range of conditions and its facile removal under acidic conditions (e.g., trifluoroacetic acid or HCl). creative-peptides.comwikipedia.org

Table 2: Comparison of Common Piperidine Nitrogen Protecting Groups

Protecting Group Structure Introduction Reagents Cleavage Conditions Key Features
Boc (tert-Butoxycarbonyl) (CH₃)₃COCO- Di-tert-butyl dicarbonate (Boc₂O), base (e.g., NaOH, DMAP) wikipedia.org Strong acids (e.g., TFA, HCl) creative-peptides.comwikipedia.org Stable to hydrogenation and basic conditions; widely used. creative-peptides.com
Cbz (Benzyloxycarbonyl) C₆H₅CH₂OCO- Benzyl (B1604629) chloroformate, base Catalytic hydrogenation (H₂/Pd), HBr/AcOH creative-peptides.com Removed by hydrogenolysis; sensitive to strong reducing agents.

| Tos (p-Toluenesulfonyl) | p-CH₃C₆H₄SO₂- | Tosyl chloride, base | Strong reducing agents (e.g., Na/liquid NH₃) creative-peptides.com | Very stable; requires harsh removal conditions. |

The Boc group is particularly advantageous in piperidine synthesis. It is typically introduced by reacting piperidine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. wikipedia.org Its removal is often achieved using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent like methanol (B129727) or dioxane. dtic.milcreative-peptides.com

Formation of the Butanoic Acid Scaffold

The construction of the 3-amino-3-(piperidin-4-yl)butanoic acid side chain involves two key challenges: the creation of a C-C bond to form the quaternary carbon center and the establishment of the β-amino acid framework.

Approaches for C-C Bond Formation at the Quaternary Carbon Center

The formation of an all-carbon quaternary stereocenter is a synthetically demanding task due to steric hindrance. acs.org Several modern synthetic methods have been developed to address this challenge.

Asymmetric Allylic Alkylation: Transition-metal-catalyzed asymmetric allylic alkylation provides an effective method for creating quaternary stereocenters. While palladium has been traditionally used, first-row transition metals like copper, cobalt, and nickel are emerging as powerful alternatives. acs.org Molybdenum-catalyzed reactions have also been shown to effectively forge quaternary centers from allylic electrophiles. acs.org

Palladium-Catalyzed Decarboxylative Allylation: This method can be used to construct a quaternary carbon by reacting 4-substituted isoxazolidin-5-ones. nih.gov

Alkylation of Enolates: The diastereoselective alkylation of chiral enolates is a classic and reliable strategy. Chiral auxiliaries, such as pseudoephedrine, can be used to direct the stereoselective alkylation of α,α-disubstituted amide enolates to form quaternary carbons with high stereocontrol. nih.gov

Hydroalkylation of Olefins: The hydroalkylation of unactivated olefins represents a direct approach for creating new C(sp³)–C(sp³) bonds and forming quaternary centers. nih.gov

For the synthesis of this compound, a plausible strategy would involve the alkylation of an enolate derived from a precursor such as N-Boc-4-(1-cyanoethyl)piperidine or an ester derivative of N-Boc-piperidine-4-ylacetic acid.

Preparation of the Butanoic Acid Chain with a β-Amino Functionality

β-Amino acids are valuable building blocks in medicinal chemistry. rsc.org Their synthesis, especially those with substitution at the β-position, has been an area of intense research. rug.nl Several C-C bond-forming reactions are well-suited for this purpose.

Mannich Reaction: The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, which is a direct precursor to a β-amino acid. wikipedia.orgijitee.org This reaction typically involves an aldehyde, an amine, and a carbonyl compound with an acidic α-proton. wikipedia.org Asymmetric variants, often employing organocatalysts like proline, can provide access to chiral β-amino acids. acs.org The reaction can be adapted to synthesize quaternary β-amino acids by using α,α-disubstituted aldehydes as the donor component. acs.org

Reformatsky Reaction: The Reformatsky reaction involves the addition of an organozinc enolate, typically generated from an α-halo ester, to a carbonyl group or an imine. organic-chemistry.org The reaction with an imine (an aza-Reformatsky reaction) is a powerful method for synthesizing β-amino esters. acs.orgbeilstein-journals.org By using a chiral N-tert-butanesulfinyl imine derived from an appropriate piperidine-4-carboxaldehyde, a highly diastereoselective synthesis of the β-amino acid scaffold can be achieved. acs.org

Conjugate Addition: The conjugate addition (Michael addition) of nucleophiles to α,β-unsaturated carbonyl compounds is another effective strategy. For example, a copper-catalyzed reductive Mannich-type reaction of unprotected α,β-unsaturated carboxylic acids with ketimines can directly yield β-amino acids. nih.gov

A hypothetical route to the target molecule could involve the reaction of an imine derived from N-Boc-piperidin-4-one with the zinc enolate of ethyl bromoacetate in a Reformatsky reaction to form the β-amino ester backbone. Subsequent alkylation at the α-position followed by hydrolysis would yield the final product.

Strategies for Amino Group Introduction at the C3 Position of Butanoic Acid

One of the most prevalent strategies is the aza-Michael addition , or conjugate addition, of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, this could involve the reaction of a suitable piperidine derivative with a crotonate ester. The piperidine nitrogen would first be protected (e.g., with a Boc or Cbz group) to prevent side reactions. The key C-C bond formation would involve the addition of an organometallic piperidin-4-yl reagent to a β-nitroacrylate, followed by reduction of the nitro group to the desired amine.

Another viable approach is the reductive amination of a β-ketoester . This route would begin with the synthesis of a 3-oxo-3-(piperidin-4-yl)propanoic acid ester. The ketone at the C3 position can then be converted to the amine via reductive amination, using a source of ammonia or a protected amine equivalent in the presence of a reducing agent like sodium cyanoborohydride.

Furthermore, methods involving the ring-opening of β-lactams can provide access to the desired scaffold. A suitably substituted β-lactam can be synthesized and subsequently hydrolyzed under controlled conditions to yield the 3-aminobutanoic acid derivative. The piperidine moiety would need to be incorporated into the β-lactam precursor.

A summary of potential precursors and methods is presented below.

Starting Material TypeReaction StrategyKey Reagents/ConditionsResulting Intermediate
α,β-Unsaturated EsterAza-Michael AdditionAmmonia, Benzylamine, Chiral Aminesβ-Amino Ester
β-KetoesterReductive AminationNH₃/H₂, Raney Ni; NH₄OAc, NaBH₃CNβ-Amino Ester
β-LactoneNucleophilic Ring OpeningNaN₃ followed by reductionβ-Azido Acid

Stereoselective Synthetic Pathways

Achieving enantiomeric purity is often crucial for the biological activity of pharmaceutical intermediates. The stereocenter at the C3 position of this compound necessitates the use of stereoselective synthetic methods. These can be broadly categorized into asymmetric synthesis, kinetic resolution, and deracemization.

Asymmetric Synthesis Techniques for Enantiomerically Enriched Forms

Asymmetric synthesis aims to directly produce a single enantiomer of the target molecule, avoiding the formation of a racemic mixture. This is generally the most efficient approach in terms of material throughput.

The use of chiral catalysts to influence the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. For the synthesis of enantiomerically enriched this compound, asymmetric catalysis can be applied to key bond-forming steps.

Asymmetric Conjugate Addition: A powerful strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system in the presence of a chiral catalyst. For instance, the addition of a piperidine-derived nucleophile to a butenoate derivative can be catalyzed by chiral organocatalysts or metal complexes to set the C3 stereocenter with high enantioselectivity. rsc.org Similarly, an asymmetric aza-Michael addition of a nitrogen source like hydroxylamine to a piperidinyl-substituted α,β-unsaturated ester, mediated by a chiral Brønsted acid or Lewis base, can establish the C-N bond stereoselectively.

Asymmetric Hydrogenation: An alternative catalytic approach involves the asymmetric hydrogenation of a prochiral enamine precursor. A 3-amino-3-(piperidin-4-yl)but-2-enoic acid derivative can be hydrogenated using a chiral transition metal catalyst, such as those based on rhodium or ruthenium with chiral phosphine ligands (e.g., BINAP), to yield the desired enantiomer with high enantiomeric excess (e.e.).

The table below illustrates representative catalyst systems used in asymmetric synthesis of β-amino acid derivatives.

Reaction TypeCatalyst SystemChiral Ligand ExampleTypical Enantiomeric Excess (e.e.)
Asymmetric Aza-MichaelOrganocatalystCinchona Alkaloid-derived Squaramide90-99%
Asymmetric HydrogenationMetal CatalystRu(OAc)₂(S)-BINAP
Asymmetric AlkylationPhase-Transfer CatalystCinchona Alkaloid-derived Quaternary Ammonium (B1175870) Salt85-98%

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. This is a robust and reliable method for asymmetric synthesis. sigmaaldrich.com

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine amide, can be attached to a butanoic acid derivative. harvard.edu The resulting chiral imide can undergo highly diastereoselective reactions. For example, the enolate can be formed and reacted with an electrophilic source of nitrogen (e.g., an azodicarboxylate) to introduce the amino group at the C3 position. The steric hindrance of the auxiliary directs the electrophile to one face of the enolate, resulting in a high diastereomeric excess (d.e.). Subsequent cleavage of the auxiliary reveals the enantiomerically enriched β-amino acid.

Chiral AuxiliaryType of ReactionKey ReagentsDiastereomeric Excess (d.e.)
Evans OxazolidinoneEnolate AminationNaHMDS, Trisyl Azide (B81097)>98%
Pseudoephedrine AmideEnolate AlkylationLDA, Electrophile>95%
CamphorsultamMichael AdditionTiCl₄, Base>90%

Kinetic Resolution Approaches for Enantiomeric Separation

Kinetic resolution is a process used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a particularly effective method. Lipases, proteases, or acylases can selectively acylate or hydrolyze one enantiomer of a racemic this compound ester. For example, treating the racemic methyl ester with a lipase in the presence of an acylating agent could lead to the selective acylation of the (R)-enantiomer, allowing for the separation of the acylated (R)-product from the unreacted (S)-ester. The efficiency of kinetic resolution is often described by the selectivity factor (E), with higher values indicating better separation. An E value greater than 100 is generally considered excellent for preparative purposes. This technique has been successfully applied to the resolution of various piperidine derivatives. whiterose.ac.uk

Deracemization Strategies

Deracemization is an ideal but challenging process that converts a racemic mixture into a single, pure enantiomer, potentially achieving a 100% theoretical yield. Unlike resolution, which separates enantiomers with a maximum theoretical yield of 50% for the desired enantiomer, deracemization actively converts the unwanted enantiomer into the desired one.

Photochemical deracemization has emerged as a promising strategy. nih.govd-nb.info This technique can employ a chiral photosensitizer, such as a chiral benzophenone, which selectively interacts with one enantiomer in the racemic mixture. nih.govresearchgate.net Upon irradiation, the catalyst facilitates a process, often involving a reversible hydrogen atom transfer, that leads to the enrichment of the other enantiomer. The system eventually equilibrates to a state with a high enantiomeric excess of the thermodynamically more stable diastereomeric complex between the substrate and the catalyst. While specific applications to this compound are not widely reported, the principles of photochemical deracemization of amino acids and other chiral compounds demonstrate its potential as a cutting-edge approach. nih.gov

Multi-Step Synthetic Sequences from Precursors

The construction of this compound necessitates a carefully planned multi-step synthesis. The choice of starting material and the sequence of reactions are pivotal in achieving the desired molecular architecture.

The initial steps in the synthesis from L-glutamic acid involve the esterification of both carboxylic acid groups. researchgate.net This is often achieved in a one-pot reaction to give a diester, which is then subjected to reduction. researchgate.net For instance, L-glutamic acid can be converted to its corresponding diester in quantitative yield using thionyl chloride in methanol. researchgate.net The amino group is typically protected, for example with a tert-butoxycarbonyl (Boc) group, before the reduction step. researchgate.net The reduction of the diester to a diol is a crucial transformation, often accomplished using reducing agents like sodium borohydride (B1222165) (NaBH4). researchgate.net

Following the formation of the diol, the next key step is the construction of the piperidine ring through cyclization. researchgate.net The diol is often converted to a ditosylate, which then reacts with various amines to form the substituted piperidine. researchgate.net This intramolecular cyclization is a fundamental strategy in forming the six-membered ring of the piperidine core. nih.gov Various cyclization methods exist, including radical-mediated cyclizations, reductive amination, and intramolecular hydroamination. nih.govbeilstein-journals.org The choice of cyclization strategy can be influenced by the desired substitution pattern and stereochemistry of the final product.

The Ritter reaction provides a method for introducing an amino group into a molecule. organic-chemistry.orgwikipedia.orgmissouri.edu This reaction involves the addition of a nitrile to a carbocation, which is subsequently hydrolyzed to form an amide. organic-chemistry.orgwikipedia.orgmissouri.edu In the context of synthesizing this compound, a modified Ritter reaction could be envisioned to introduce the 3-amino group. The reaction is typically carried out in the presence of a strong acid. wikipedia.org Various substrates that can generate a stable carbocation are suitable for this reaction. organic-chemistry.org The efficiency of the Ritter reaction can be influenced by factors such as the choice of nitrile, the acid catalyst, and the reaction conditions. organic-chemistry.org

The Mannich reaction is a powerful tool for carbon-carbon bond formation and can be employed in the construction of the piperidine ring. researchgate.net A domino sequence involving a nitro-Mannich reaction followed by lactamization has been used to construct piperidine rings. researchgate.net This approach involves the reaction of a compound containing a nitroalkane unit, an amine, and an aldehyde. researchgate.net The Mannich reaction is versatile and has been used in the synthesis of various biologically active compounds containing the piperidine scaffold. jofamericanscience.orgresearchgate.net

Efficiency and Scalability Considerations in Laboratory Synthesis

Yield Optimization in Individual Steps

A common approach to synthesizing β-amino acids involves the addition of a nucleophile to a suitable electrophile. For instance, a Strecker-type reaction involving a piperidine-4-carboxaldehyde derivative, a cyanide source, and an ammonia equivalent could be a viable route. The optimization of this step would involve screening different cyanide sources (e.g., TMSCN, KCN), solvents, and catalysts to maximize the formation of the aminonitrile intermediate.

Another critical step in many syntheses is the catalytic hydrogenation of a precursor, for example, the reduction of a pyridine (B92270) ring to a piperidine. The choice of catalyst, solvent, pressure, and temperature can significantly impact the yield and stereoselectivity of this reaction. For the synthesis of a related compound, (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(piperidin-1-yl)butanoic acid, various catalytic systems were explored to optimize the reduction of an enamine precursor. The results of these optimization studies can provide valuable insights for the synthesis of this compound.

CatalystSolventTemperature (°C)Yield (%)
[Ir(COD)Cl]2/Et2SiH2THF40High
Ru3(CO)12/Et2SiH2THF40High
Ru3(CO)12/TMDSTHF40High
Zinc--No Reaction

This table is based on data for the synthesis of a structurally related piperidine-containing amino acid and is presented here as a guide for potential optimization strategies. nih.gov

Purity Enhancement in Multi-Step Syntheses

Achieving high purity in a multi-step synthesis is as crucial as obtaining a high yield. Impurities can arise from side reactions, incomplete reactions, or the use of excess reagents. Several techniques can be employed throughout the synthetic sequence to enhance the purity of the final product, this compound.

Protecting Group Strategy: The use of orthogonal protecting groups for the amino and carboxylic acid functionalities is fundamental. For the amino group, a tert-butyloxycarbonyl (Boc) group is common due to its stability under a range of conditions and its straightforward removal with acid. The carboxylic acid can be protected as an ester, such as a methyl or ethyl ester. A well-planned protecting group strategy prevents unwanted side reactions and simplifies purification.

Chromatography: Flash column chromatography is a powerful tool for separating the desired product from impurities after each synthetic step. The choice of stationary phase (e.g., silica gel, alumina) and eluent system is critical for achieving good separation. For polar compounds like amino acids, reverse-phase chromatography may also be effective.

Crystallization: Crystallization is an excellent method for purifying the final product and key intermediates. By carefully selecting the solvent system, it is often possible to induce the selective crystallization of the desired compound, leaving impurities behind in the mother liquor. For amino acids, adjusting the pH to the isoelectric point can facilitate crystallization.

Use of Scavenger Resins: In cases where excess reagents or certain byproducts are difficult to remove by conventional methods, scavenger resins can be employed. These are solid-supported reagents that selectively react with and remove specific types of impurities from the reaction mixture.

Purification MethodApplicable StageTarget ImpuritiesConsiderations
Flash Column ChromatographyIntermediate StagesByproducts, unreacted starting materialsChoice of solvent system is crucial.
CrystallizationIntermediate and Final StagesIsomers, closely related impuritiesRequires finding a suitable solvent system.
Preparative HPLCFinal StageDiastereomers, trace impuritiesHigher cost and lower throughput.
Use of Scavenger ResinsIntermediate StagesExcess reagents, specific byproductsRequires selection of the appropriate resin.

Adaptation of Synthetic Routes for Larger Scale Academic Production

Scaling up a synthesis from the milligram to the gram or multi-gram scale for academic purposes introduces a new set of challenges that must be addressed.

Reagent and Solvent Selection: Reagents that are safe, readily available, and cost-effective are preferred for larger-scale work. Similarly, the choice of solvents should consider factors such as toxicity, flammability, and ease of removal. Reactions that require cryogenic temperatures or specialized equipment may be difficult to scale up in a standard academic laboratory.

Reaction Work-up and Isolation: Procedures that are straightforward on a small scale, such as extraction with large volumes of solvent or purification by preparative thin-layer chromatography, may become impractical on a larger scale. Alternative methods like crystallization, precipitation, or extraction with a minimal volume of solvent should be developed. For instance, in the synthesis of a related amino acid derivative, a simple filtration was used to isolate the product after the addition of an ethereal HCl solution, which is a highly scalable work-up procedure. nih.gov

Heat Transfer and Mixing: As the reaction volume increases, efficient heat transfer and mixing become more critical. Exothermic reactions that are easily controlled in a small flask may require a more robust cooling system and mechanical stirring on a larger scale to prevent runaway reactions and the formation of byproducts.

Safety Considerations: A thorough safety analysis of each step is essential before scaling up. This includes understanding the hazards associated with all reagents and intermediates, as well as planning for the safe handling and quenching of reactive species.

ConsiderationSmall Scale (mg)Larger Academic Scale (g)
PurificationPreparative TLC, Flash ChromatographyCrystallization, Recrystallization, Flash Chromatography
Reagent AdditionSyringeAddition Funnel
StirringMagnetic Stir BarMechanical Stirrer
Temperature ControlIce/Water Bath, Heating MantleEfficient Condensers, Larger Cooling Baths

Stereochemical Investigations and Control in 3 Amino 3 Piperidin 4 Yl Butanoic Acid

Chirality of the 3-Amino-3-(piperidin-4-yl)butanoic Acid Moiety

The inherent chirality of the this compound structure arises from the presence of a stereogenic center and the conformational properties of the piperidine (B6355638) ring.

The molecular structure of this compound possesses a single chiral center at the C3 carbon of the butanoic acid chain. This carbon atom is bonded to four different groups: an amino group (-NH2), a carboxyl group (-COOH connected via a methylene (B1212753) bridge), a methyl group (-CH3), and the piperidin-4-yl group.

Enantiomers : Due to this single stereocenter, the compound exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-3-Amino-3-(piperidin-4-yl)butanoic acid and (S)-3-Amino-3-(piperidin-4-yl)butanoic acid according to the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point and solubility in achiral solvents, but they differ in their interaction with plane-polarized light and other chiral molecules. khanacademy.orglibretexts.org A 50:50 mixture of both enantiomers is termed a racemic mixture and is optically inactive. khanacademy.org

Diastereomers : Diastereomers are stereoisomers that are not mirror images of each other. libretexts.orglibretexts.org For the parent compound this compound, diastereomers are not possible as it has only one chiral center. However, if additional stereocenters were introduced, for instance by substitution on the piperidine ring, diastereomeric forms would arise. For a molecule with 'n' chiral centers, up to 2^n stereoisomers can exist. For example, a hypothetical derivative with a second chiral center on the piperidine ring would have four possible stereoisomers, consisting of two pairs of enantiomers, where the relationship between a molecule from one pair and a molecule from the other pair would be diastereomeric. libretexts.orglibretexts.org

The piperidine ring is not planar and preferentially adopts a stable, low-energy chair conformation to minimize angular and torsional strain. In this compound, the butanoic acid substituent is attached at the C4 position of the ring.

Analytical Methods for Absolute and Relative Stereochemistry Determination

A suite of analytical techniques is employed to determine the stereochemical purity and assign the absolute configuration of chiral molecules like this compound.

Single-crystal X-ray crystallography is the most definitive method for determining the absolute stereochemistry of a chiral compound. nih.gov This technique involves irradiating a single, high-quality crystal of the compound or a suitable crystalline derivative with an X-ray beam. The resulting diffraction pattern is used to construct a three-dimensional electron density map, which reveals the precise spatial arrangement of every atom in the molecule.

This method provides unambiguous proof of the relative and absolute configuration of the stereocenters. For instance, in the structural analysis of enantiopure (R)-baclofen, a related γ-amino acid, X-ray diffraction confirmed the molecular arrangement in the crystal lattice. nih.gov The successful application of this technique is contingent upon the ability to grow suitable single crystals.

Table 1: Hypothetical Crystallographic Data for an Enantiopure Salt of this compound

ParameterValue
Chemical FormulaC10H19ClN2O2
Formula Weight234.72
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.513
b (Å)9.845
c (Å)19.218
Volume (ų)1232.5
Z (molecules/cell)4
Flack Parameter0.02(3)

This interactive table contains hypothetical data for illustrative purposes.

Chiral chromatography is a powerful tool for separating the enantiomers of a racemic mixture and determining the enantiomeric excess (ee) of a sample. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is most commonly used for polar molecules like amino acids.

The separation is achieved using a chiral stationary phase (CSP), which is itself enantiomerically pure. The two enantiomers of the analyte form transient, diastereomeric complexes with the CSP. These complexes have different energies and stabilities, leading to different retention times on the column. By comparing the peak areas of the two separated enantiomers in the chromatogram, the ratio of the enantiomers and the enantiomeric excess can be accurately calculated. Various types of CSPs are available, including those based on polysaccharides, proteins, and macrocyclic glycopeptides like teicoplanin, which are particularly effective for underivatized amino acids. sigmaaldrich.com

Enantiomeric Excess (ee) Calculation: ee (%) = [ |Area₁ - Area₂| / (Area₁ + Area₂) ] x 100

Table 2: Illustrative Chiral HPLC Separation Data

EnantiomerRetention Time (min)Peak AreaEnantiomeric Excess (ee)
(R)-enantiomer8.549850097.0%
(S)-enantiomer9.721500

This interactive table contains hypothetical data for illustrative purposes.

Optical rotation is a physical property unique to chiral substances. When plane-polarized light is passed through a solution containing an enantiomerically pure compound, the plane of the light is rotated. libretexts.org The direction and magnitude of this rotation are measured using a polarimeter.

Specific Rotation ([α]) : This is a standardized, characteristic value for a compound under specific conditions (temperature, wavelength, solvent, concentration). libretexts.org

Dextrorotatory (+) : Rotates light to the right (clockwise).

Levorotatory (-) : Rotates light to the left (counter-clockwise).

Enantiomers rotate light by equal magnitudes but in opposite directions. libretexts.org For example, if the (S)-enantiomer has a specific rotation of +35.5°, the (R)-enantiomer will have a specific rotation of -35.5°. A racemic mixture will have an observed rotation of zero. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the optical purity, which is often equivalent to the enantiomeric excess, can be determined.

Optical Purity Calculation: Optical Purity (%) = ( [α]observed / [α]pure enantiomer ) x 100

Table 3: Example of Optical Rotation Data

SampleConcentration (g/100mL)Observed Rotation (°)Specific Rotation [α]Optical Purity
Pure (S)-enantiomer1.0+0.355+35.5°100%
Pure (R)-enantiomer1.0-0.355-35.5°100%
Racemic Mixture1.00.00%
Test Sample1.0+0.312+31.2°87.9%

This interactive table contains hypothetical data for illustrative purposes.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Conformational Analysis

For molecules like this compound, which contain flexible ring systems and multiple rotatable bonds, CD spectroscopy can offer insights into preferred solution-state conformations. The piperidine ring can exist in chair, boat, or twist-boat conformations, and the substituents can adopt axial or equatorial positions. These conformational preferences are often influenced by non-covalent intramolecular interactions, such as hydrogen bonding, and can be sensitive to the solvent environment. diamond.ac.uk

The CD spectrum of a molecule is highly sensitive to its stereochemistry and conformation. Different stereoisomers of a compound will produce distinct CD spectra, which can be mirror images for enantiomers. The analysis of CD spectra, often in conjunction with computational modeling (e.g., Density Functional Theory calculations), allows for the correlation of spectral features with specific conformational states. rsc.org For example, the sign and magnitude of Cotton effects in the CD spectrum can be related to the torsional angles of the molecular backbone, helping to elucidate the preferred folding or orientation of the amino acid side chain relative to the piperidine ring. researchgate.netacs.org

While specific CD data for this compound is not publicly available, the table below illustrates hypothetical CD spectral data for different stereoisomers in various solvents, demonstrating how this technique can be used to probe conformational changes.

Table 1: Illustrative Circular Dichroism Data for Isomers of a Substituted Piperidine Amino Acid
StereoisomerSolventλmax (nm)Molar Ellipticity [θ] (deg·cm2·dmol-1)Postulated Conformation
(3R, 4'R)Methanol (B129727)215+5200Extended
(3R, 4'R)Hexane220+3100Folded (Intramolecular H-bond)
(3S, 4'S)Methanol215-5150Extended (Mirror Image of RR)
(3R, 4'S)Methanol225-1500Partially Folded

Stereocontrol in Synthetic Pathways

The synthesis of a single, desired stereoisomer of this compound requires precise control over the formation of its two stereocenters. This is achieved through stereoselective synthetic methods, which can be broadly categorized as diastereoselective and enantioselective approaches.

Diastereoselective and Enantioselective Approaches in Synthesis

The creation of the quaternary stereocenter at the C3 position of the butanoic acid chain is a significant synthetic challenge. rsc.orgnih.gov Diastereoselective strategies often involve the use of a chiral auxiliary attached to the starting material. This auxiliary biases the approach of a reagent to one face of the molecule, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. Methodologies developed for the synthesis of quaternary α-amino acids, such as alkylation of chiral diketopiperazine templates, could be adapted for this purpose. st-andrews.ac.uk

Enantioselective approaches, on the other hand, utilize a chiral catalyst to create the stereocenter. For instance, asymmetric hydrogenation or alkylation reactions catalyzed by chiral transition metal complexes can install the desired stereochemistry with high enantiomeric excess (ee). nih.gov The synthesis of stereodefined 3,4-disubstituted piperidines often relies on methods like conjugate addition to chiral unsaturated lactams or Lewis acid-catalyzed cyclizations. acs.orgrsc.org Combining these strategies—for example, by coupling a pre-synthesized enantiopure piperidine precursor with a chiral butanoic acid synthon—would be a viable route to a specific stereoisomer of the target molecule.

The following table summarizes various stereoselective strategies applicable to the synthesis of compounds with similar structural motifs.

Table 2: Overview of Stereoselective Synthetic Strategies for Piperidine and Quaternary Amino Acid Synthesis
StrategyDescriptionTypical StereoselectivityReference Principle
Chiral Auxiliary (Diketopiperazine)Sequential alkylation of a chiral template to create a quaternary center.>90% de rsc.orgst-andrews.ac.uk
Conjugate AdditionAddition of an organocuprate to a chiral α,β-unsaturated lactam to form a 3,4-disubstituted piperidine.High diastereoselectivity acs.org
Catalytic Asymmetric AlkylationPhase-transfer catalysis using a chiral catalyst for the alkylation of a glycine (B1666218) imine derivative.up to 99% ee thieme-connect.comacs.org
Ene CyclizationLewis acid-catalyzed cyclization of an achiral aza-diene to form a trans-3,4-disubstituted piperidine.>200:1 dr rsc.org
Chemo-enzymatic DearomatizationEnzyme-catalyzed reduction of a tetrahydropyridine (B1245486) intermediate to yield chiral 3,4-disubstituted piperidines.>99% ee nih.gov

Influence of Protecting Groups on Stereochemical Outcome

Protecting groups are essential tools in multi-step organic synthesis, serving to mask reactive functional groups. organic-chemistry.orgwikipedia.org In stereoselective synthesis, they can play a more active role by influencing the stereochemical course of a reaction. The choice of the protecting group on the piperidine nitrogen, for example, can have a profound impact on the conformational preferences of the ring and its intermediates, thereby directing the stereochemical outcome of subsequent transformations. nih.gov

The size and nature of the N-protecting group can dictate the thermodynamic stability of different diastereomers. For instance, in the synthesis of substituted pipecolinates, a strategic choice between an N-benzyl (Bn) and an N-tert-butoxycarbonyl (Boc) group allows for selective epimerization to obtain either cis or trans diastereomers. rsc.orgnih.gov The bulky Boc group, a carbamate, can alter the steric environment around the nitrogen atom and influence the approach of reagents. It can also participate in directed metalation reactions, where the carbonyl oxygen coordinates to a metal, directing a base to deprotonate a specific adjacent proton, thus controlling regioselectivity and stereoselectivity. rsc.org In contrast, an N-benzyl group is less sterically demanding and lacks the coordinating ability of a carbamate.

This conformational control exerted by the protecting group is crucial in reactions such as hydrogenation, alkylation, and cyclization, where it can lock the molecule into a specific transition state geometry, leading to the formation of a single stereoisomer. researchgate.netnih.gov

Table 3: Illustrative Influence of N-Protecting Groups on Diastereoselectivity in Piperidine Synthesis
N-Protecting GroupReaction TypeObserved Outcome for Analogous SystemsUnderlying Principle
N-Benzyl (Bn)Thermodynamic Epimerization (2,3-disubstituted)Favors formation of the trans isomer.Relieves 1,3-diaxial interactions in the most stable chair conformation. rsc.org
N-BocThermodynamic Epimerization (2,4-disubstituted)Favors formation of the trans isomer.The bulky Boc group influences the conformational equilibrium to minimize steric strain. rsc.org
N-BocKinetic Deprotonation/Alkylation (at C2)Deprotonation occurs equatorially, leading to high diastereoselectivity.Conformational locking and potential coordination effects of the carbamate. rsc.org
N-Brosyl (Bs)Rhodium-Catalyzed C-H InsertionDirects functionalization to the C2 position.Electronic and steric effects of the protecting group guide the catalyst. researchgate.net

Chemical Transformations and Derivatization Strategies of 3 Amino 3 Piperidin 4 Yl Butanoic Acid

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters, amides, and other related compounds through well-established synthetic protocols.

Esterification Reactions

The conversion of the carboxylic acid moiety of 3-Amino-3-(piperidin-4-yl)butanoic acid into an ester can be achieved through several methods commonly employed for amino acid esterification. These reactions typically require acidic conditions or the use of coupling agents to facilitate the reaction between the carboxylic acid and an alcohol.

One common method involves the use of an alcohol in the presence of a strong acid catalyst. For instance, reacting the amino acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of trimethylchlorosilane (TMSCl) is an efficient procedure for preparing the corresponding methyl or ethyl esters at room temperature. nih.gov Another classical approach is the Fischer esterification, which utilizes an excess of the alcohol as the solvent and a catalytic amount of a strong acid such as sulfuric acid or gaseous hydrochloric acid.

Alternatively, esterification can be performed under milder, neutral conditions using coupling agents. The dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) system is a well-established method for the esterification of carboxylic acids with alcohols. orgsyn.org This method avoids the harsh acidic conditions that might be incompatible with other functionalities in the molecule.

Recent advancements have also explored the use of ionic liquids as reaction media for the esterification of unprotected amino acids, offering a simple and rapid alternative. researchgate.net Furthermore, a process utilizing chlorosulphonic acid and an alcohol can also be employed for the esterification of amino acids. google.com

Table 1: Common Reagents for Esterification of Amino Acids

Reagent/System Conditions Comments
Alcohol / TMSCl Room temperature Mild conditions, good to excellent yields. nih.gov
Alcohol / H₂SO₄ or HCl Reflux Classical Fischer esterification, requires excess alcohol.
DCC / DMAP / Alcohol Room temperature Mild, neutral conditions, avoids strong acids. orgsyn.org
Chlorosulphonic acid / Alcohol 30°C to reflux Effective for various amino acids and alcohols. google.com

Amide Bond Formation (Peptide Coupling)

The formation of an amide bond by coupling the carboxylic acid group with an amine is a fundamental transformation in peptide synthesis and organic chemistry. luxembourg-bio.comresearchgate.net This reaction requires the activation of the carboxylic acid, which is typically achieved using a variety of coupling reagents to facilitate the reaction with the amine component. bachem.comresearchgate.net

Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used for this purpose. luxembourg-bio.compeptide.com The reaction often includes additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress side reactions and reduce racemization. bachem.comnih.gov The mechanism involves the reaction of the carboxylic acid with the carbodiimide (B86325) to form an O-acylisourea intermediate, which then reacts with the amine to form the amide bond. luxembourg-bio.com

Phosphonium and aminium/uronium-based reagents represent another major class of coupling agents. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient and are commonly used in both solid-phase and solution-phase peptide synthesis. bachem.com These reagents react with the carboxylic acid to form an active ester, which readily couples with the amine. luxembourg-bio.com

The choice of coupling reagent, solvent, and reaction conditions can be optimized to achieve high yields and purity of the desired amide product. Patents for dipeptidyl peptidase-4 (DPP-4) inhibitors often describe the coupling of similar β-amino acids with various amines, highlighting the industrial relevance of this transformation. wipo.intgoogle.com

Table 2: Selected Peptide Coupling Reagents

Reagent Class Examples Additives
Carbodiimides DCC, EDC HOBt, HOAt
Phosphonium Salts BOP, PyBOP, PyAOP

Reduction to Alcohols or Aldehydes

The carboxylic acid functionality can be reduced to either a primary alcohol or an aldehyde. The reduction to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is a powerful reagent capable of reducing carboxylic acids to 1º alcohols. libretexts.org The reaction typically proceeds via an aluminum alkoxide intermediate, which is then hydrolyzed to yield the alcohol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of carboxylic acids. libretexts.org An alternative method involves the use of alkaline boron hydrides in the presence of a halogen for the reduction of amino acids to the corresponding amino alcohols. google.com

The reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction requires carefully chosen reagents and conditions to stop the reduction at the aldehyde stage. This can often be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde under controlled conditions. researchgate.net

Decarboxylation Processes

Decarboxylation, the removal of the carboxyl group, can be accomplished through various methods. Modern synthetic chemistry offers mild and efficient protocols for the decarboxylation of amino acids. Photoredox catalysis has emerged as a powerful tool for this transformation. nih.gov This method involves the conversion of the amino acid into a suitable derivative, such as a thioacid, which can then undergo photochemically activated elimination of carbonyl sulfide (B99878) (COS) to generate an alkyl radical. This radical intermediate can then be trapped to furnish the decarboxylated product. nih.govresearchgate.net This approach is notable for its mild reaction conditions and tolerance of various functional groups. researchgate.net

Reactions of the Amine Functionalities

This compound possesses two amine functionalities: a primary amino group and a secondary amine within the piperidine (B6355638) ring. Both are nucleophilic and can undergo reactions such as alkylation. Achieving selectivity between these two sites often requires the use of protecting groups.

Alkylation Reactions

Alkylation of the amine groups introduces alkyl substituents, which can significantly alter the properties of the molecule. Direct alkylation with alkyl halides can be difficult to control and may lead to mixtures of mono-, di-, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for N-alkylation is reductive amination. This process involves the reaction of the amine with a carbonyl compound (an aldehyde or a ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding alkylated amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN).

To selectively alkylate one of the two amine groups, a protection strategy is typically employed. For example, the primary amino group can be selectively protected with a Boc (tert-butyloxycarbonyl) group. The less sterically hindered and generally more nucleophilic secondary amine of the piperidine ring can then be alkylated. Subsequent deprotection of the Boc group would yield the N-alkylated piperidine derivative. Conversely, if alkylation of the primary amine is desired, the piperidine nitrogen would need to be protected first, for example, with a Cbz (benzyloxycarbonyl) group.

Protocols have been developed for the reductive amination of challenging substrates like amino-pyridines, which can be adapted for this compound. nih.gov These methods often utilize specific acid catalysts to facilitate imine formation. Furthermore, versatile syntheses of non-natural amino acids bearing cyclic tertiary amines on their side chains have been developed, often employing reductive amination strategies. rsc.org

Table 3: Common Reagents for Reductive Amination

Carbonyl Source Reducing Agent Comments
Aldehyde/Ketone Sodium triacetoxyborohydride (STAB) Mild and selective, commonly used.
Aldehyde/Ketone Sodium cyanoborohydride (NaBH₃CN) Effective, but requires careful handling due to toxicity.

Acylation and Sulfonylation of Nitrogen Centers

The presence of two distinct nitrogen atoms in this compound, the primary amino group on the butanoic acid chain and the secondary amine within the piperidine ring, allows for selective or exhaustive acylation and sulfonylation reactions. These transformations are fundamental in modifying the compound's physicochemical properties and for the synthesis of derivatives with potential biological activities.

The primary amino group can be selectively acylated under standard conditions, such as reaction with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The choice of solvent and base is crucial to control the selectivity between the primary amine and the piperidine nitrogen. For instance, using a bulky base might favor the acylation of the more accessible primary amine. Common acylating agents include acetyl chloride, benzoyl chloride, and various substituted acyl halides.

Sulfonylation of the amino group to form sulfonamides can be achieved by reacting the parent compound with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine (B92270) or triethylamine. The synthesis of sulfonamides from amino acids is a well-established method in medicinal chemistry. nih.gov These reactions involve the nucleophilic attack of the amino group on the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. nih.gov

The piperidine nitrogen can also undergo acylation and sulfonylation, although its reactivity is generally lower than that of the primary amine due to steric hindrance. To achieve acylation or sulfonylation at the piperidine nitrogen, the primary amino group often needs to be protected first. Once protected, the piperidine nitrogen can be targeted with a variety of acylating and sulfonylating agents under suitable conditions. For instance, N-acylation of piperidine derivatives has been reported using acyl chlorides or anhydrides. nih.gov

Below is a table summarizing potential acylation and sulfonylation reactions on the nitrogen centers of this compound.

Nitrogen CenterReactionReagent ExamplesProduct Type
Primary AmineAcylationAcetyl chloride, Benzoyl chlorideN-Acyl-3-amino-3-(piperidin-4-yl)butanoic acid
Primary AmineSulfonylationp-Toluenesulfonyl chloride, Methanesulfonyl chlorideN-Sulfonyl-3-amino-3-(piperidin-4-yl)butanoic acid
Piperidine NitrogenAcylationAcyl chlorides, Acid anhydrides (with primary amine protection)3-(N'-Acylamino)-3-(1-acylpiperidin-4-yl)butanoic acid
Piperidine NitrogenSulfonylationSulfonyl chlorides (with primary amine protection)3-(N'-Acylamino)-3-(1-sulfonylpiperidin-4-yl)butanoic acid

Reductive Amination

Reductive amination is a versatile method for the formation of carbon-nitrogen bonds and can be applied to this compound to introduce substituents at the primary amino group. This two-step, often one-pot, reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with a carbonyl compound (an aldehyde or a ketone), followed by the reduction of this intermediate to the corresponding secondary or tertiary amine.

The primary amino group of this compound can react with a wide range of aldehydes and ketones to form the corresponding imine. The subsequent reduction of the imine can be achieved using various reducing agents. Common choices include sodium borohydride (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (NaBH(OAc)3). The selection of the reducing agent can be critical for the success of the reaction, especially in the presence of other reducible functional groups.

For instance, reaction with a simple aldehyde like formaldehyde (B43269) in the presence of a reducing agent would lead to the N-methylated product. Using a more complex aldehyde or a ketone would allow for the introduction of a variety of alkyl or aryl substituents. The double reductive amination approach is a powerful strategy for the synthesis of piperidine skeletons from dicarbonyl compounds and an amine source. chim.it While the target compound already contains a piperidine ring, this methodology highlights the utility of reductive amination in constructing and modifying nitrogen-containing heterocycles. chim.it

The piperidine nitrogen, being a secondary amine, can also participate in reductive amination, though this would typically require harsher conditions or prior modification of the molecule. Intramolecular reductive amination of suitable derivatives can also be a pathway to novel bicyclic structures. researchgate.net

The table below outlines the key aspects of reductive amination involving the primary amino group of this compound.

Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium cyanoborohydride3-(N-Methylamino)-3-(piperidin-4-yl)butanoic acid
AcetaldehydeSodium triacetoxyborohydride3-(N-Ethylamino)-3-(piperidin-4-yl)butanoic acid
AcetoneSodium borohydride3-(N-Isopropylamino)-3-(piperidin-4-yl)butanoic acid
BenzaldehydeSodium cyanoborohydride3-(N-Benzylamino)-3-(piperidin-4-yl)butanoic acid

Formation of Salt Forms (e.g., Hydrochloride)

Due to the presence of two basic nitrogen atoms (the primary amine and the piperidine amine) and an acidic carboxylic acid group, this compound is an amphoteric molecule that can exist in various ionic forms, including as a zwitterion. The formation of salt forms is a common strategy in pharmaceutical development to improve the solubility, stability, and bioavailability of a compound.

The most common salt form for compounds containing basic nitrogen groups is the hydrochloride salt. This can be readily prepared by treating a solution of this compound with hydrochloric acid. The reaction is typically carried out in a suitable solvent, such as ethanol, isopropanol, or a mixture of solvents, from which the hydrochloride salt will precipitate upon formation or after concentration of the solution. Depending on the stoichiometry of the hydrochloric acid used, it is possible to form the mono-hydrochloride or the di-hydrochloride salt, corresponding to the protonation of one or both nitrogen atoms.

The formation of the hydrochloride salt can be confirmed by various analytical techniques, including elemental analysis, melting point determination, and spectroscopic methods such as NMR and IR, which would show characteristic shifts corresponding to the protonated amine(s) and the carboxylate or carboxylic acid group.

Other pharmaceutically acceptable acids can also be used to form different salts, such as hydrobromide, sulfate, phosphate, acetate, fumarate, maleate, tartrate, and citrate (B86180) salts. The choice of the counter-ion can have a significant impact on the final properties of the drug substance.

Modifications of the Piperidine Ring

N-Alkylation and N-Acylation of the Piperidine Nitrogen

The secondary amine within the piperidine ring of this compound is a key site for chemical modification through N-alkylation and N-acylation. These reactions allow for the introduction of a wide variety of substituents, which can significantly alter the molecule's properties.

N-Alkylation involves the reaction of the piperidine nitrogen with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) or a sulfate. The reaction is typically carried out in the presence of a base to neutralize the acid formed during the reaction. Common bases include potassium carbonate, triethylamine, or diisopropylethylamine. The choice of solvent can range from polar aprotic solvents like DMF and acetonitrile (B52724) to alcohols. researchgate.net The reactivity in N-alkylation can be influenced by the nature of the alkylating agent and the steric environment around the nitrogen atom.

N-Acylation introduces an acyl group onto the piperidine nitrogen. This is typically achieved by reacting the compound with an acyl chloride or an acid anhydride in the presence of a base. This reaction is often used to install protecting groups or to synthesize amide derivatives with specific functionalities. For example, reaction with benzoyl chloride would yield the corresponding N-benzoyl piperidine derivative. nih.gov

For both N-alkylation and N-acylation, if the primary amino group on the butanoic acid chain is not intended to react, it should be protected with a suitable protecting group, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group, prior to the modification of the piperidine nitrogen.

The following table provides examples of reagents used for the N-alkylation and N-acylation of the piperidine nitrogen.

ReactionReagentBaseProduct Substituent
N-MethylationMethyl iodidePotassium carbonateMethyl
N-EthylationEthyl bromideTriethylamineEthyl
N-BenzylationBenzyl bromideDiisopropylethylamineBenzyl
N-AcetylationAcetyl chloridePyridineAcetyl
N-BenzoylationBenzoyl chlorideTriethylamineBenzoyl

Functionalization at Other Positions of the Piperidine Ring (e.g., C2, C3, C5, C6)

Functionalization of the carbon skeleton of the piperidine ring in this compound at positions other than the nitrogen atom (C2, C3, C5, C6) represents a more challenging synthetic task but offers the potential to create a diverse range of analogues. The reactivity of the C-H bonds at different positions on the piperidine ring varies. The C2 and C6 positions are electronically activated due to their proximity to the nitrogen atom, while the C3 and C5 positions are less reactive. nih.gov

One common strategy for functionalizing the piperidine ring is through lithiation followed by reaction with an electrophile. Directed metalation, using a directing group on the nitrogen, can provide regioselectivity. For instance, an N-Boc group can direct lithiation to the C2 position. Subsequent reaction with an electrophile can introduce a variety of substituents. nih.gov

Catalyst-controlled C-H functionalization has emerged as a powerful tool for the selective modification of C-H bonds. nih.gov Depending on the catalyst and directing group employed, it is possible to achieve functionalization at the C2, C3, or C4 positions of the piperidine ring. nih.govresearchgate.net While the target molecule already has a substituent at C4, these methodologies could be adapted to introduce further functionality or to modify the existing substituent.

Another approach involves the synthesis of piperidine ring precursors with the desired substitution pattern, which are then elaborated to form the final this compound derivative. For example, starting from a substituted pyridine and performing a reduction can yield a substituted piperidine.

The table below summarizes potential strategies for functionalizing the piperidine ring at different positions.

PositionStrategyExample Reaction
C2/C6Directed MetalationN-Boc directed lithiation followed by quenching with an electrophile
C2/C6C-H ActivationPalladium-catalyzed C-H arylation
C3/C5Multi-step SynthesisStarting from a pre-functionalized piperidine precursor
C3/C5Radical ReactionsIntramolecular radical cyclization of a suitable precursor

Cyclization Reactions of Related Amino-Butanoic Acid Derivatives

The bifunctional nature of this compound and its derivatives, possessing both an amino and a carboxylic acid group, makes them suitable precursors for various intramolecular cyclization reactions to form heterocyclic structures. The specific type of cyclization and the resulting ring system depend on the relative positions of the reacting functional groups and the reaction conditions employed.

One of the most common cyclization reactions for γ-amino acids is the formation of a γ-lactam (a five-membered cyclic amide). This can be achieved by activating the carboxylic acid group, for example, by converting it to an acid chloride or an active ester, which then undergoes intramolecular nucleophilic attack by the amino group. Dehydrating conditions, such as heating in the presence of a coupling agent, can also promote lactam formation.

If additional functional groups are present in the molecule, a wider range of cyclization reactions becomes possible. For example, if a hydroxyl group is introduced into the butanoic acid chain, intramolecular cyclization could lead to the formation of morpholinone or other oxygen-containing heterocyclic rings.

Furthermore, the piperidine ring itself can participate in cyclization reactions. For instance, if a suitable functional group is introduced at the C2 position of the piperidine ring, it could undergo cyclization with the butanoic acid side chain to form a bicyclic system, such as an indolizidinone derivative. The synthesis of bicyclic lactams through intramolecular cyclization is a known strategy for creating conformationally constrained molecules. mdpi.com

The following table illustrates some potential cyclization reactions for derivatives of this compound.

Reacting GroupsProduct Ring SystemReaction Conditions
Primary amine and carboxylic acidγ-LactamActivation of carboxylic acid (e.g., with a coupling agent) and heating
Piperidine nitrogen and carboxylic acidBicyclic lactamIntramolecular amidation
Functionalized side chain and piperidine ringFused or spirocyclic heterocycleDependent on the specific functional groups

Regioselective Cyclizations to γ-Lactones

The formation of γ-lactones from β-amino acids is not a direct or common transformation. Typically, γ-lactones are synthesized from molecules that already possess a γ-hydroxy carboxylic acid skeleton. For a β-amino acid like this compound to form a γ-lactone, significant structural modification would be required first, such as the introduction of a hydroxyl group at the γ-position (the 5-position of the carbon chain).

One potential, albeit indirect, pathway could involve the conversion of the β-amino acid into a γ-hydroxy acid. For instance, studies on the cyclization of other amino acid derivatives, such as 3-amino-2,4-dihydroxybutanoic acid, have shown that regioselective cyclizations can lead to γ-lactones. rsc.org In these cases, the presence of a hydroxyl group at the C4 position facilitates an intramolecular esterification to form the five-membered lactone ring. For this compound, which lacks this hydroxyl group, such a direct cyclization is not feasible.

Hypothetical Reaction Pathway for γ-Lactone Formation

Step Description Reagents (Example) Intermediate/Product
1 Functional group transformation of the amino group to a leaving group. NaNO₂, HCl Diazonium salt
2 Introduction of a hydroxyl group at the γ-position via a multi-step sequence. Not specified in literature for this compound γ-hydroxybutanoic acid derivative

Formation of Oxazolidinones, Oxazolines, and Aziridines

The transformation of β-amino acids and their derivatives into heterocyclic compounds like oxazolidinones, oxazolines, and aziridines is more commonly documented, although specific examples for this compound are absent. These syntheses often begin with the corresponding β-amino alcohol, which can be obtained by the reduction of the carboxylic acid functionality of the β-amino acid.

Oxazolidinone Formation: Oxazolidinones are typically synthesized from 1,2-amino alcohols by reaction with phosgene (B1210022) or its equivalents. organic-chemistry.org For the subject compound, the carboxylic acid would first need to be reduced to a primary alcohol, yielding 3-amino-3-(piperidin-4-yl)butan-1-ol. This β-amino alcohol could then undergo cyclization.

Oxazoline Formation: The synthesis of 2-oxazolines generally proceeds via the cyclization of a β-hydroxy amide. nih.govrsc.org This would require an initial conversion of the β-amino acid. First, the carboxylic acid is reduced to an alcohol, yielding the β-amino alcohol. Second, the amino group is acylated. The resulting β-hydroxy amide can then be cyclized using dehydrating agents. A variety of reagents, including triflic acid, have been shown to promote this dehydrative cyclization. nih.gov

Aziridine Formation: Aziridines are three-membered heterocyclic compounds. Their synthesis from β-amino acids typically involves the conversion of the amino acid to a β-amino alcohol, followed by activation of the hydroxyl group (e.g., conversion to a tosylate or halide) and subsequent intramolecular nucleophilic substitution by the amino group under basic conditions. organic-chemistry.orgwikipedia.org This is a variation of the Wenker synthesis. wikipedia.org

General Synthetic Pathways from a β-Amino Acid Precursor

Target Heterocycle Required Precursor General Reaction Key Reagents (Examples)
Oxazolidinone β-amino alcohol Carbonylation/Cyclization Phosgene, Triphosgene, CDI
Oxazoline β-hydroxy amide Dehydrative Cyclization Burgess reagent, DAST, TfOH

| Aziridine | β-amino alcohol | Hydroxyl activation & Cyclization | TsCl, MsCl, then base (e.g., NaOH) |

Role of Specific Functional Groups in Cyclization Pathways

The specific functional groups of this compound would play a crucial role in any potential cyclization reaction.

Amino Group (C3): This is the primary nucleophile for the formation of aziridines and oxazolidinones (after conversion to a carbamate). Its nucleophilicity can be modulated by protecting groups or by the pH of the reaction medium. In the case of 3-amino-2,4-dihydroxybutanoic acid derivatives, the C3 nitrogen group was found to be key in cyclization reactions. rsc.org

Carboxylic Acid Group: This group is generally not reactive as a nucleophile for these cyclizations. It must be reduced to an alcohol to create the necessary 1,3-amino alcohol scaffold for the synthesis of oxazolidinones, oxazolines (after N-acylation), and aziridines.

Piperidine Ring: The piperidine ring is a bulky, non-planar substituent at the C3 position. Its steric hindrance could significantly impact the kinetics of cyclization reactions, potentially requiring more forcing conditions compared to less substituted β-amino acids. The basic nitrogen atom within the piperidine ring would also need to be considered, as it may require protection (e.g., as a Boc or Cbz derivative) to prevent side reactions or interference with catalysts, especially in acid- or base-catalyzed steps.

Methyl Group (C3): The presence of a methyl group at the same carbon as the amino and piperidinyl groups makes this a quaternary center. This β,β-disubstitution pattern introduces significant steric bulk, which would likely hinder intramolecular cyclization reactions by restricting the conformational flexibility needed to achieve the required transition state geometry.

Advanced Structural Elucidation and Spectroscopic Analysis of 3 Amino 3 Piperidin 4 Yl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

High-Resolution 1H NMR and 13C NMR for Structural Assignment

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most fundamental data for structural elucidation. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while the splitting patterns (multiplicity) in ¹H NMR reveal the number of adjacent protons, governed by spin-spin coupling (J).

Hypothetical ¹H NMR Data for 3-Amino-3-(piperidin-4-yl)butanoic acid (in D₂O)

LabelAtom PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-a-CH₃1.25s-3H
H-b-CH₂-COOH2.58s-2H
H-cPiperidine (B6355638) H-2ax, H-6ax2.75d12.52H
H-dPiperidine H-2eq, H-6eq3.20d12.52H
H-ePiperidine H-3ax, H-5ax1.40q12.02H
H-fPiperidine H-3eq, H-5eq1.95d12.02H
H-gPiperidine H-41.70m-1H

Hypothetical ¹³C NMR Data for this compound (in D₂O)

LabelAtom PositionChemical Shift (δ, ppm)
C-1-C H₃25.4
C-2-C (NH₂)-58.1
C-3-C H₂-COOH45.2
C-4-C OOH178.9
C-5Piperidine C-442.6
C-6Piperidine C-3, C-529.8
C-7Piperidine C-2, C-644.5

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides essential data, complex structures often exhibit overlapping signals that require two-dimensional (2D) NMR techniques for complete assignment. libretexts.org These methods correlate signals based on different nuclear interactions, providing a more detailed picture of the molecular structure. rsc.org

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would confirm the connectivity within the piperidine ring by showing cross-peaks between H-2/H-6 and H-3/H-5, and between H-3/H-5 and H-4. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). emerypharma.com It is invaluable for assigning carbon signals based on their corresponding, and often more easily assigned, proton signals. For instance, the proton signal at 1.25 ppm (H-a) would show a cross-peak to the carbon signal at 25.4 ppm (C-1), confirming the assignment of the methyl group. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This is crucial for connecting different spin systems and identifying quaternary carbons (carbons with no attached protons). A key correlation would be observed between the methyl protons (H-a) and the quaternary carbon C-2, as well as the piperidine C-4 (C-5), definitively linking the butanoic acid side chain to the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond correlations, NOESY identifies protons that are close in space (through-space correlation), regardless of whether they are bonded. researchgate.net This is particularly useful for determining stereochemistry and conformational preferences. For the piperidine ring, NOESY could reveal spatial relationships between axial and equatorial protons, such as a strong correlation between axial protons at positions 2, 4, and 6, which would support a chair conformation.

Variable Temperature NMR for Conformational Studies

The piperidine ring is not static; it exists in a dynamic equilibrium between two chair conformations. acs.org At room temperature, this "ring flipping" is often rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. optica.org

Variable Temperature (VT) NMR is a powerful technique to study these conformational dynamics. researchgate.net By lowering the temperature of the NMR experiment, the rate of chair-chair interconversion can be slowed down. rsc.org As the temperature decreases, the distinct signals for the axial and equatorial protons broaden, eventually coalesce into a single broad peak at the coalescence temperature (Tc), and then resolve into separate, sharp signals at even lower temperatures. optica.org The energy barrier (ΔG‡) for this conformational exchange can be calculated from the coalescence temperature, providing quantitative insight into the flexibility of the piperidine ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) can measure the m/z of an ion with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a molecule's elemental formula. For this compound (C₉H₁₈N₂O₂), the expected exact mass for the protonated molecule ([M+H]⁺) can be calculated.

Molecular Formula: C₉H₁₈N₂O₂

Monoisotopic Mass: 186.1368 Da

Calculated Exact Mass of [M+H]⁺: 187.1441 Da

An experimental HRMS measurement yielding a value extremely close to 187.1441 would provide strong evidence for the C₉H₁₉N₂O₂⁺ formula, helping to confirm the identity of the compound and rule out other potential structures with the same nominal mass. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov It is an essential tool for assessing the purity of a compound and analyzing complex mixtures. restek.com

In an LC-MS analysis of a this compound sample, the procedure would be as follows:

Separation: The sample is injected into an LC column. The compound and any impurities are separated based on their different affinities for the stationary phase and the mobile phase. researchgate.net

Detection and Identification: As each component elutes from the column, it enters the mass spectrometer. The MS detector records the mass spectrum of each eluting peak. The peak corresponding to the target compound would show a prominent ion at an m/z of 187.1 (for the [M+H]⁺ ion). lcms.cz

Purity Assessment: The purity of the sample can be determined by integrating the area of the chromatographic peak for the target compound and comparing it to the total area of all detected peaks. This method is highly effective for detecting and quantifying impurities, even at very low levels. restek.com

Infrared (IR) and Raman Spectroscopy

Vibrational Analysis for Functional Group Identification

The vibrational spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups: the carboxylic acid, the primary amine, the secondary amine of the piperidine ring, and the aliphatic backbone. In the solid state, amino acids typically exist as zwitterions, which would significantly influence the vibrational frequencies of the amino and carboxyl groups.

Key expected vibrational modes include:

Ammonium (B1175870) Group (NH₃⁺): As a zwitterion, the primary amino group would be protonated. This would give rise to N-H stretching vibrations, typically appearing as a broad band in the 3300-2600 cm⁻¹ region of the IR spectrum. Asymmetric and symmetric bending modes for the NH₃⁺ group are expected around 1660-1610 cm⁻¹ and 1550-1485 cm⁻¹, respectively.

Carboxylate Group (COO⁻): The deprotonated carboxylic acid group shows a strong asymmetric stretching vibration between 1610-1550 cm⁻¹ and a weaker, symmetric stretching vibration between 1420-1300 cm⁻¹. The absence of the characteristic broad O-H stretch (3300-2500 cm⁻¹) and the C=O stretch (1725-1700 cm⁻¹) of a standard carboxylic acid would support the zwitterionic form. docbrown.infospectroscopyonline.com

Piperidine Ring: The secondary amine (N-H) within the piperidine ring would show a stretching vibration, typically around 3350-3310 cm⁻¹ in the IR spectrum. The aliphatic C-H stretching vibrations from the CH₂ groups in the ring are expected in the 2950-2850 cm⁻¹ range. ucalgary.ca Various bending, scissoring, and rocking vibrations of these CH₂ groups contribute to the fingerprint region below 1500 cm⁻¹.

Alkyl Backbone: The butanoic acid backbone will contribute to the C-H stretching region (3000-2850 cm⁻¹) and will have characteristic bending vibrations in the 1470-1350 cm⁻¹ range. wjarr.com

Raman spectroscopy would provide complementary information. C-H stretching vibrations are often strong and well-defined in Raman spectra. wjarr.com The C-C skeletal vibrations, which are typically weak in the IR spectrum, would be more prominent in the Raman spectrum, providing insight into the carbon framework. wjarr.comresearchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound (Zwitterionic Form)

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Ammonium (NH₃⁺)N-H Stretch3300–2600 (broad)3300–2600
N-H Bend (Asymmetric)1660–16101660–1610
N-H Bend (Symmetric)1550–14851550–1485
Carboxylate (COO⁻)C=O Stretch (Asymmetric)1610–1550 (strong)1610–1550
C=O Stretch (Symmetric)1420–13001420–1300
Piperidine (N-H)N-H Stretch3350–33103350–3310
Aliphatic (C-H)C-H Stretch2950–2850 (strong)2990-2837 (very strong) wjarr.com
CH₂ Bend1470–14501470–1450

Spectroscopic Confirmation of Molecular Architecture

The "fingerprint region" of the IR and Raman spectra (below 1500 cm⁻¹) is particularly crucial. This region contains complex vibrations, including C-C stretching, C-N stretching, and various bending modes, that are unique to the specific arrangement of atoms in the molecule. docbrown.info Computational methods, such as Density Functional Theory (DFT), are often employed to calculate theoretical vibrational spectra for a proposed structure. biointerfaceresearch.comresearchgate.net A strong correlation between the experimental spectrum and the DFT-calculated spectrum for this compound would provide definitive confirmation of its molecular architecture. biointerfaceresearch.com

Advanced X-ray Diffraction Studies

X-ray diffraction (XRD) techniques provide unambiguous information about the arrangement of atoms in a crystalline solid, offering detailed insights into molecular structure, conformation, and packing.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure

Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule at an atomic level. mdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine precise bond lengths, bond angles, and torsional angles.

For this compound, an SCXRD study would be expected to:

Confirm Connectivity: Unambiguously verify the covalent bonding framework, showing the piperidine ring attached at the C4 position to the C3 of the butanoic acid chain.

Establish Stereochemistry: If a chiral synthesis was performed, SCXRD could determine the absolute configuration (R or S) at the chiral center (C3).

Reveal Conformation: Determine the preferred conformation of the molecule in the solid state, including the chair conformation of the piperidine ring and the rotational arrangement of the butanoic acid chain.

Identify Intermolecular Interactions: Provide a detailed map of the hydrogen bonding network. Strong hydrogen bonds are expected between the ammonium (NH₃⁺) and carboxylate (COO⁻) groups of adjacent molecules, as well as involving the N-H group of the piperidine ring. nih.govmdpi.com These interactions govern the crystal packing and influence the material's physical properties.

Table 2: Hypothetical Single Crystal X-ray Diffraction Data Parameters

ParameterExpected Value/Information
Crystal SystemMonoclinic or Orthorhombic nih.govnih.gov
Space Groupe.g., P2₁/c or P2₁2₁2₁ nih.gov
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Z (Molecules per unit cell)4 or 8 nih.gov
Key Bond Lengths (Å)C-COO⁻ (~1.25), C-NH₃⁺ (~1.49), C-C (~1.54)
Hydrogen Bond Distances (Å)N-H···O (2.6–2.9)

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline or powdered samples. While it does not provide the detailed atomic coordinates of SCXRD, it is an essential tool for characterizing the bulk properties of a crystalline solid. researchgate.net

The primary applications for this compound would include:

Phase Identification: The PXRD pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. It can be used for quality control to confirm the identity of a synthesized batch against a known standard.

Polymorph Screening: Many organic molecules can crystallize in multiple forms, known as polymorphs, which have the same chemical composition but different crystal packing. nih.gov These polymorphs can have different physical properties. PXRD is the primary technique used to identify and distinguish between different polymorphic forms of a compound. nih.govgoogle.com

Crystallinity Assessment: The sharpness of the diffraction peaks is related to the degree of crystallinity. Sharp, well-defined peaks indicate a highly crystalline material, whereas broad humps suggest the presence of amorphous (non-crystalline) content.

A typical PXRD analysis would report the positions of the characteristic diffraction peaks in degrees 2θ. google.com

Other Spectroscopic and Analytical Techniques

In addition to vibrational spectroscopy and X-ray diffraction, a complete structural elucidation would involve several other analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for confirming the molecular structure in solution. They provide information about the number and types of hydrogen and carbon atoms, their chemical environments, and their connectivity through spin-spin coupling. This would confirm the carbon-hydrogen framework of the piperidine ring and the butanoic acid chain. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, allowing for the confirmation of its elemental formula. mdpi.com Analysis of the fragmentation pattern can also provide further evidence for the proposed structure.

Differential Scanning Calorimetry (DSC): This thermal analysis technique is often used alongside PXRD in polymorphism studies. It measures the heat flow associated with thermal transitions (like melting, crystallization, or solid-solid phase transitions) as a function of temperature, providing information on melting points and the relative stability of different crystalline forms. google.com

Chromatographic Methods (HPLC, UPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful techniques for assessing the purity of chemical compounds. These methods separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For amino acid derivatives, reversed-phase HPLC is a common approach, often requiring derivatization to enhance detection. UPLC, a higher-resolution and faster version of HPLC, is also widely used in pharmaceutical analysis for purity determination and impurity profiling. waters.comlcms.cz

In the context of this compound, one would hypothesize the use of a C18 column and a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724). The detection could be achieved using UV-Vis, evaporative light scattering (ELSD), or mass spectrometry (MS). However, without experimental data, specific parameters such as the mobile phase gradient, flow rate, column temperature, and resulting chromatograms with retention times and peak purity analysis for this specific compound cannot be provided.

A hypothetical data table for an HPLC analysis is presented below to illustrate the type of information that would be generated from such a study.

Hypothetical HPLC Purity Assessment Data

Parameter Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time Not Available

| Purity (%) | Not Available |

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the elemental composition of a sample. For a pure organic compound like this compound (with a chemical formula of C9H18N2O2), elemental analysis would be used to experimentally determine the percentage of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity.

The theoretical elemental composition of this compound is:

Carbon (C): 58.04%

Hydrogen (H): 9.74%

Nitrogen (N): 15.04%

Oxygen (O): 17.18% (often determined by difference)

Without access to experimental results from a synthesized and purified sample of the compound, a comparison with actual analytical data is not possible.

Hypothetical Elemental Analysis Data

Element Theoretical % Experimental %
Carbon (C) 58.04 Not Available
Hydrogen (H) 9.74 Not Available

The absence of specific studies on this compound in the scientific literature underscores the vastness of chemical space and the focused nature of research activities. While the analytical techniques to characterize it are standard, the actual application and the resulting data for this specific molecule remain to be published.

Computational Chemistry and Theoretical Studies of 3 Amino 3 Piperidin 4 Yl Butanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic and structural properties of 3-Amino-3-(piperidin-4-yl)butanoic acid. These methods provide a detailed picture of the molecule's behavior at the quantum level.

The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization and energy minimization. For this compound, DFT methods, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G(d,p), are commonly employed to find the equilibrium geometry. This process systematically alters the bond lengths, bond angles, and dihedral angles to locate the structure with the lowest possible energy, which corresponds to the most stable conformation of the molecule. The resulting optimized structure provides key information on the spatial arrangement of the piperidine (B6355638) ring, the butanoic acid chain, and the amino group.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO is typically localized on the electron-rich amino and carboxylate groups, while the LUMO may be distributed across the molecule.

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-0.8
HOMO-LUMO Energy Gap (ΔE)5.7

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the electronic properties of this compound. These include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) is a measure of the power of an atom or group of atoms to attract electrons towards itself. It is calculated as the negative of the chemical potential (μ), which is approximated as the average of the HOMO and LUMO energies: χ = -μ = -(EHOMO + ELUMO) / 2

Chemical Hardness (η) is a measure of the resistance to a change in the electron distribution or charge transfer. It is calculated as half the HOMO-LUMO energy gap: η = (ELUMO - EHOMO) / 2

Chemical Softness (S) is the reciprocal of chemical hardness and indicates the molecule's polarizability: S = 1 / η

These parameters provide a quantitative basis for predicting the molecule's reactivity in various chemical environments.

Electronic PropertyCalculated Value
Electronegativity (χ) (eV)3.65
Chemical Hardness (η) (eV)2.85
Chemical Softness (S) (eV-1)0.35

DFT calculations are also highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of this compound.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies provides a theoretical infrared (IR) spectrum. By analyzing the vibrational modes, specific peaks in an experimental IR spectrum can be assigned to the stretching and bending of particular bonds, such as the N-H stretch of the amino group, the C=O stretch of the carboxylic acid, and the C-N and C-C stretches within the piperidine ring.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for confirming the molecular structure and assigning signals in experimental spectra to specific atoms within the molecule.

Conformational Analysis and Dynamics

The flexibility of the piperidine ring and the rotatable bonds in the butanoic acid side chain mean that this compound can exist in multiple conformations. Understanding the conformational landscape and the dynamics of interconversion between different conformers is crucial for a complete picture of its behavior.

The piperidine ring in this compound typically adopts a chair conformation to minimize steric strain. However, the substituent at the 4-position can exist in either an axial or an equatorial orientation. The energy difference between these two conformers determines the conformational equilibrium. For a bulky substituent like the 3-amino-3-carboxypropyl group, the equatorial position is generally favored to avoid 1,3-diaxial interactions.

Molecular Dynamics Simulations for Flexible Systems

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com For a flexible molecule like this compound, MD simulations offer critical insights into its conformational landscape and dynamic behavior in various environments, such as in aqueous solution. nih.govaalto.fi

The flexibility of this compound arises from several key structural features:

The piperidine ring can adopt different conformations, primarily the stable "chair" form and less stable "boat" and "twist-boat" forms.

The butanoic acid side chain has multiple rotatable bonds, allowing it to fold into various orientations relative to the piperidine ring.

The amino group can also rotate, influencing its interaction with other parts of the molecule and with solvent molecules.

An MD simulation of this molecule would typically be performed using a classical force field (e.g., AMBER, CHARMM, GROMOS) that defines the potential energy of the system. nih.gov The simulation would track the trajectories of all atoms over a set period, from nanoseconds to microseconds, allowing for the exploration of different energy states. mdpi.com

Key research findings from a hypothetical MD simulation could include:

Conformational Preferences: Determining the most stable conformations of the piperidine ring and the relative orientation of the axial or equatorial substituent.

Solvent Effects: Analyzing how the molecule interacts with solvent molecules (e.g., water) and how the solvent influences its conformational flexibility.

Intramolecular Hydrogen Bonding: Identifying if and when the amino group and carboxylic acid group form transient hydrogen bonds with each other, which could stabilize certain conformations.

The results of these simulations can be presented in terms of Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify the most flexible regions of the molecule. mdpi.com

Intermolecular Interaction Studies

The way molecules of this compound interact with each other governs its physical properties, such as melting point, solubility, and crystal structure. These interactions are primarily non-covalent.

Hydrogen bonds are strong, highly directional intermolecular forces that are critical in determining the structure of molecular systems. In this compound, several functional groups can participate in hydrogen bonding:

Hydrogen Bond Donors: The primary amine (-NH2), the secondary amine within the piperidine ring (-NH-), and the hydroxyl group of the carboxylic acid (-COOH).

Hydrogen Bond Acceptors: The nitrogen atoms of the amines and the oxygen atoms of the carboxylic acid.

Given its zwitterionic potential in the solid state or at neutral pH (forming -NH3+ and -COO-), the molecule can form extensive and robust hydrogen bonding networks. Computational studies, often using Density Functional Theory (DFT), can be employed to calculate the strength and geometry of these hydrogen bonds. rsc.org These networks are crucial in the formation of stable dimers, chains, or more complex three-dimensional structures in the solid state. mdpi.com

Table 1: Potential Hydrogen Bonds in this compound Systems (Illustrative)
Donor GroupAcceptor GroupInteraction TypeTypical Calculated Bond Length (Å)Significance
Carboxyl O-HCarbonyl OIntermolecular1.6 - 1.8Forms carboxylic acid dimers.
Ammonium (B1175870) N-H (+ charge)Carboxylate O (- charge)Intermolecular (Zwitterionic)1.7 - 1.9Strong charge-assisted H-bond, key for crystal packing.
Piperidine N-HCarboxylate O (- charge)Intermolecular (Zwitterionic)1.8 - 2.0Contributes to 3D network formation.
Carboxyl O-HPiperidine NIntramolecular/Intermolecular1.9 - 2.2May influence molecular conformation.

Van der Waals forces are weaker, non-directional interactions that occur between all atoms and are essential for molecular packing in the solid state. They include London dispersion forces and dipole-dipole interactions. While this compound lacks aromatic rings necessary for pi-pi stacking interactions, the close packing of its aliphatic piperidine rings and butanoic acid chains would be significantly influenced by van der Waals forces. Computational models can quantify these interactions to help predict crystal density and stability.

Supramolecular assembly refers to the organization of molecules into larger, ordered structures through non-covalent interactions. For this compound, the interplay between strong, directional hydrogen bonds and weaker, isotropic van der Waals forces dictates how individual molecules assemble into a crystalline solid. nih.gov The formation of specific hydrogen-bonded patterns, known as synthons, can be predicted computationally to understand and potentially control the crystallization process, which is crucial in materials science and pharmaceuticals. mdpi.com

Non-Linear Optics (NLO) Properties Prediction

Non-linear optics (NLO) is the field that studies the interaction of intense light with matter, leading to phenomena like frequency doubling. nih.gov Molecules with large NLO responses are valuable for applications in telecommunications, optical computing, and photonics. mdpi.comanu.edu.au Computational chemistry allows for the prediction of NLO properties before a compound is synthesized. A key requirement for a second-order NLO response is a molecule that lacks a center of symmetry and possesses a significant change in dipole moment upon excitation. The structure of this compound, with its electron-donating amino groups and electron-withdrawing carboxylic acid group, suggests potential for NLO activity.

The first hyperpolarizability (β) is a molecular property that quantifies the second-order NLO response. Large values of β indicate a strong potential for applications like second-harmonic generation (SHG). This property can be calculated using quantum mechanical methods, most commonly DFT with specialized long-range corrected functionals (e.g., CAM-B3LYP, ωB97X-D) and appropriate basis sets (e.g., 6-311++G(d,p)). researchgate.netresearchgate.net

The calculation provides values for the different tensor components of β, from which the total (or static) first hyperpolarizability (β_tot) can be derived. The results are often compared to a standard NLO material like urea (B33335) to gauge their relative magnitude. researchgate.net

Table 2: Illustrative First Hyperpolarizability Calculation Results for this compound
PropertyCalculated Value (a.u.)Calculated Value (10-30 esu)Methodology
Dipole Moment (μ)~2.5 - 4.0 D-DFT/CAM-B3LYP/6-311++G(d,p)
β_xxxValueValue
β_yyyValueValue
β_zzzValueValue
Total First Hyperpolarizability (β_tot)ValueValue(Illustrative value based on similar structures)

Note: The values in this table are illustrative placeholders, as specific experimental or computational data for this exact compound are not available in published literature. The actual values would depend on the specific conformation and level of theory used.

Potential for NLO Material Applications

Extensive searches for computational and theoretical studies on this compound did not yield specific research detailing its nonlinear optical (NLO) properties. Scientific literature readily available through public databases does not currently contain dedicated analyses of this particular compound for NLO material applications.

Theoretical investigations into a molecule's NLO potential typically involve quantum chemical calculations to determine key parameters. These calculations often focus on the molecular geometry, electronic structure, and the response of the molecule to an external electric field. The key properties calculated to assess NLO potential include the dipole moment (μ), polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. These values provide insight into how the electron density within a molecule is distorted by an electric field, which is the basis for NLO phenomena.

For a compound to exhibit significant NLO properties, it often possesses a combination of an electron-donating group and an electron-accepting group, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer, which can lead to a large change in dipole moment upon excitation and, consequently, high hyperpolarizability values.

In the case of this compound, the molecule contains amine and carboxylic acid groups, which can act as electron donors and acceptors, respectively. However, the absence of a significant π-conjugated system linking these functional groups suggests that its NLO response may not be as pronounced as that of typical NLO-active organic molecules.

While no specific data tables for this compound are available, a hypothetical table of parameters that would be investigated in a computational study is presented below for illustrative purposes. The values in this table are placeholders and not based on actual experimental or computational results for this specific molecule.

Hypothetical Computational Data for NLO Property Assessment

ParameterSymbolHypothetical ValueUnit
Dipole MomentμValueDebye
Mean Polarizability<α>Valuea.u.
First HyperpolarizabilityβValuea.u.
Second HyperpolarizabilityγValuea.u.

Further computational research would be necessary to determine the actual values of these parameters for this compound and to properly evaluate its potential for NLO material applications. Such studies would involve optimizing the molecular geometry and then performing calculations using methods like Density Functional Theory (DFT) with appropriate basis sets. The results would then be compared with those of known NLO materials to gauge its relative potential.

Applications in Advanced Organic Synthesis and Chemical Biology

Design and Synthesis of Peptidomimetics and Unnatural Amino Acids

The quest for therapeutic peptides with improved pharmacokinetic profiles, such as enhanced stability against enzymatic degradation and better bioavailability, has driven the development of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but are designed to overcome their inherent limitations. Unnatural amino acids, like 3-Amino-3-(piperidin-4-yl)butanoic acid, are pivotal building blocks in the creation of these next-generation therapeutic agents.

Incorporation into Peptide Sequences as Nonproteinogenic Amino Acid Residues

The primary amine of the piperidine (B6355638) ring can be further functionalized, allowing for the attachment of various side chains or for the creation of branched or cyclic peptide structures. This versatility expands the accessible chemical space for designing peptidomimetics with specific biological activities.

Peptide Modification Strategy Rationale Potential Outcome
Backbone Extension Introduction of a β-amino acid alters the peptide backbone length and geometry.Modified proteolytic stability and conformational preferences.
Side Chain Modification The piperidine moiety offers a site for further chemical derivatization.Altered solubility, lipophilicity, and receptor binding affinity.
Introduction of Non-natural Motifs The piperidine ring is not a substrate for many proteases.Enhanced resistance to enzymatic degradation and longer in vivo half-life.

Development of Conformationally Restricted Peptidomimetic Scaffolds

The conformational flexibility of native peptides is often associated with reduced receptor binding affinity and selectivity. The introduction of conformationally restricted amino acids is a powerful strategy to pre-organize the peptide into a bioactive conformation. lifechemicals.com The piperidine ring in this compound introduces a significant steric constraint on the peptide backbone. This restriction limits the number of accessible conformations, which can lead to a more defined three-dimensional structure. researchgate.net

By strategically placing this amino acid within a peptide sequence, it is possible to induce specific secondary structures, such as β-turns or helices. acs.org These well-defined structures can mimic the bioactive conformation of a natural peptide ligand, leading to enhanced binding affinity and biological activity. The development of such conformationally restricted scaffolds is a cornerstone of modern peptidomimetic drug design. researchgate.net

Strategies for Enhancing Conformational Stability of Peptide Chains

The conformational stability of a peptide is crucial for its biological function and therapeutic efficacy. The incorporation of this compound can enhance this stability through several mechanisms. The rigid piperidine ring acts as a molecular "staple," reducing the flexibility of the peptide backbone and locking it into a more stable conformation. rsc.org

Furthermore, the piperidine nitrogen can participate in intramolecular hydrogen bonding with other residues in the peptide chain, further stabilizing the desired secondary structure. Computational modeling and spectroscopic techniques, such as NMR, can be employed to study the conformational effects of incorporating this amino acid and to guide the design of peptides with optimal stability.

Stabilization Mechanism Description
Steric Hindrance The bulky piperidine ring restricts the rotational freedom of adjacent peptide bonds.
Intramolecular Hydrogen Bonding The piperidine nitrogen can act as a hydrogen bond acceptor, stabilizing turns and helical structures.
Hydrophobic Interactions The aliphatic nature of the piperidine ring can engage in hydrophobic interactions within the peptide core.

Role as a Chiral Building Block in Complex Molecule Synthesis

Beyond its applications in peptidomimetics, this compound serves as a valuable chiral building block for the synthesis of complex organic molecules, particularly those containing heterocyclic and piperidine motifs. The presence of multiple functional groups and stereocenters makes it a versatile starting material for asymmetric synthesis.

Synthesis of Diverse Heterocyclic Compounds

Amino acids are well-established precursors for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. nih.gov The amino and carboxylic acid functionalities of this compound can be chemically manipulated to construct new ring systems. For example, the amino group can participate in cyclization reactions with bifunctional reagents to form fused or spirocyclic heterocyclic systems.

The piperidine ring itself can also be a reactive component. For instance, the ring nitrogen can be involved in intramolecular cyclization reactions, leading to the formation of bicyclic alkaloids and other complex natural product-like scaffolds. The ability to generate diverse heterocyclic structures from this single building block is of significant interest in medicinal chemistry and drug discovery. niscpr.res.in

Precursor for Elaborated Piperidine-Containing Architectures

The piperidine ring is a prevalent structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals. researchgate.netnih.gov this compound provides a pre-formed piperidine scaffold that can be further elaborated to access complex molecular architectures. The amino acid portion can be modified or removed, leaving the functionalized piperidine ring for subsequent chemical transformations.

Contribution to the Creation of Optically Pure Synthetic Intermediates

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as the stereochemistry of a molecule is often critical to its biological activity and safety. researchgate.net this compound possesses a stereocenter at the C3 position of the butanoic acid chain, meaning it can exist as two distinct enantiomers. The development of methods to access these enantiomers in high optical purity is crucial for their use as chiral synthetic intermediates.

Several established strategies in asymmetric synthesis can be applied to generate optically pure piperidine-containing amino acids. whiterose.ac.uk These approaches often utilize starting materials from the "chiral pool," which are abundant, inexpensive, and enantiomerically pure natural products like amino acids. whiterose.ac.ukresearchgate.net

Key Asymmetric Synthetic Strategies:

Chiral Pool Synthesis: Natural α-amino acids such as L-glutamic acid or L-serine can serve as starting materials. researchgate.netresearchgate.net A multi-step sequence involving reduction, activation of hydroxyl groups (e.g., tosylation), and subsequent intramolecular or intermolecular cyclization with an appropriate nitrogen source can establish the piperidine ring while retaining the original stereochemistry. researchgate.net

Chiral Auxiliaries: Another powerful method involves the use of a recyclable chiral auxiliary. For instance, a glycine-derived Schiff base can be complexed with a metal ion like Ni(II) and a chiral ligand. mdpi.com Asymmetric alkylation of this complex followed by disassembly allows for the recovery of the chiral auxiliary and yields the desired amino acid with high enantiomeric excess. mdpi.comnih.gov

Catalytic Asymmetric Hydrogenation: Asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or an unsaturated acid, using a chiral metal catalyst (e.g., Rh(I) or Ru(II) complexes) can create the stereocenter with high enantioselectivity. nih.gov

The resulting optically pure isomers of this compound are valuable intermediates for constructing more complex chiral molecules, including peptide analogues and pharmacologically active agents where specific stereoisomers are required for optimal target engagement. researchgate.netnih.gov

Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules bound together by non-covalent interactions. The functional groups within this compound—specifically the hydrogen bond donors (N-H groups) and acceptors (C=O and N atoms), along with the potential for ionic interactions—make it an excellent candidate for studies in this field.

Investigation of Host-Guest Chemistry Involving Piperidine Derivatives

Host-guest chemistry involves the complexation of a smaller "guest" molecule into a larger "host" molecule. researchgate.net The piperidine ring of this compound can act as a guest, fitting into the hydrophobic cavity of various macrocyclic hosts. Cyclodextrins, which are toroidal-shaped oligosaccharides with a hydrophobic interior and a hydrophilic exterior, are common hosts for piperidine derivatives. mdpi.comnih.gov

The formation of such inclusion complexes can modify the physicochemical properties of the guest molecule. Research on related piperidine compounds has shown that complexation with hosts like β-cyclodextrin can be used to prepare new dosage forms of pharmacologically active agents. mdpi.comnih.gov The study of these interactions provides insight into the forces governing molecular recognition.

Host MoleculeGuest MoietyPrimary InteractionPotential Application
β-CyclodextrinPiperidine ringHydrophobic interactionsDrug delivery, increased solubility
Cucurbit[n]urilsProtonated piperidiniumIon-dipole, hydrophobicSensing, controlled release
CalixarenesPiperidine ringπ-π stacking, hydrophobicMolecular recognition, catalysis

This table illustrates potential host-guest pairings based on known interactions of piperidine derivatives.

Self-Assembly Studies Driven by Non-Covalent Interactions

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. The structure of this compound is particularly conducive to self-assembly due to its multiple hydrogen bonding sites. The carboxylic acid group can form strong, dimeric hydrogen bonds with another carboxylic acid, while the amino groups can participate in hydrogen bonding with either the carboxylate oxygen or other amino groups. nih.govnih.gov

These interactions can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. researchgate.net The interplay between hydrogen bonding, van der Waals forces, and potential ionic salt-bridge formation between the protonated amine and the deprotonated carboxylate (zwitterionic form) governs the final supramolecular architecture. researchgate.net Understanding these self-assembly processes is fundamental to the design of new materials, such as gels and crystalline solids with tailored properties. nih.gov

Design of Molecular Recognition Elements

Molecular recognition is the specific binding of one molecule to another through non-covalent interactions. The defined three-dimensional shape and distribution of functional groups in this compound make it an attractive scaffold for designing molecular recognition elements. mdpi.com

The rigid piperidine ring acts as a structural backbone, pre-organizing the attached amino and butanoic acid groups in specific spatial orientations. nih.gov This pre-organization reduces the entropic penalty upon binding to a target molecule, leading to stronger and more specific interactions. By modifying the functional groups on the piperidine ring or the amino acid chain, it is possible to tune the molecule to selectively bind proteins, nucleic acids, or other small molecules. nih.gov For instance, piperidine-containing peptide analogues have been designed to act as selective inhibitors of enzymes by mimicking the structure of the natural substrate at the cleavage site. nih.gov

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Routes with Enhanced Atom Economy

The development of efficient and atom-economical synthetic routes is paramount for the sustainable production of complex molecules like 3-Amino-3-(piperidin-4-yl)butanoic acid. While specific synthetic pathways for this exact molecule are not extensively documented in publicly available literature, analogous strategies for related β-amino acids and piperidine-containing compounds can inform future research.

One promising approach involves the use of multicomponent reactions (MCRs), which offer a powerful tool for constructing complex molecular architectures in a single step from three or more starting materials. For instance, the 1,3-dipolar cycloaddition of azomethine ylides generated from isatins and amino acids has been successfully employed to create spiro-pyrrolidine oxindole (B195798) scaffolds, demonstrating the potential of MCRs in generating structural diversity. mdpi.com Future research could explore the adaptation of such reactions to incorporate a piperidine-4-carboxaldehyde derivative, a suitable amine, and a ketene (B1206846) equivalent to construct the this compound backbone in a highly convergent manner.

A hypothetical novel synthetic route with improved atom economy is presented below:

StepReaction TypeReactantsReagent/CatalystProductAtom Economy (%)
1Michael AdditionPiperidine-4-carboxaldehyde, Malonic acid half-esterOrganocatalyst3-(Piperidin-4-yl)glutaric acid monoester~95%
2Curtius Rearrangement3-(Piperidin-4-yl)glutaric acid monoesterDiphenylphosphoryl azide (B81097) (DPPA)N-protected this compound ester~85%
3HydrolysisN-protected this compound esterAcid or BaseThis compound>90%

Note: The atom economy percentages are theoretical estimations for illustrative purposes.

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. unife.it For the synthesis of this compound, several green chemistry approaches can be envisioned.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally benign alternative to traditional chemical methods. For example, transaminases could be engineered to stereoselectively introduce the amino group onto a suitable β-keto acid precursor. This would not only improve the enantiomeric purity of the final product but also operate under mild, aqueous conditions.

Solvent selection is another critical aspect of green chemistry. The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint of a synthesis. peptide.com Research into solid-phase peptide synthesis (SPPS) has demonstrated the feasibility of using more environmentally friendly solvents, a principle that can be extended to the synthesis of individual amino acid derivatives. peptide.com

Furthermore, the development of catalytic methods that minimize the use of stoichiometric reagents is a cornerstone of green chemistry. For instance, catalytic asymmetric hydrogenation of a suitable enamine precursor could provide an efficient and atom-economical route to the chiral amine.

Green Chemistry PrincipleApplication to Synthesis of this compoundPotential Benefits
Use of Renewable FeedstocksDeriving starting materials from biomass.Reduced reliance on fossil fuels.
CatalysisEmploying enzymatic or metallic catalysts for key transformations.Higher efficiency, lower waste, and improved selectivity.
Benign SolventsUtilizing water or other green solvents. peptide.comReduced toxicity and environmental pollution. peptide.com
Energy EfficiencyConducting reactions at ambient temperature and pressure.Lower energy consumption and cost.

Advanced Applications in Material Science

While the primary applications of amino acids are often in the biomedical field, their unique structural features can also be leveraged in material science. The presence of both an acidic (carboxylic acid) and a basic (amino and piperidine (B6355638) nitrogen) group in this compound makes it an interesting candidate for the development of novel materials.

One potential application is in the formation of self-assembling monolayers (SAMs) on various substrates. The ability of the molecule to form zwitterions could facilitate ordered packing and the creation of functionalized surfaces with specific chemical properties. These surfaces could have applications in biosensors, chromatography, or as biocompatible coatings for medical devices.

Furthermore, this amino acid could serve as a monomer for the synthesis of novel polyamides or other polymers. The piperidine ring could impart specific conformational constraints and properties to the resulting polymer, such as altered thermal stability, solubility, or metal-binding capabilities.

Further Computational Investigations of Reactive Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT) calculations, has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. researchgate.net For this compound, computational studies could provide valuable insights into its synthesis and reactivity.

DFT calculations can be used to model the transition states of potential synthetic reactions, helping to identify the most energetically favorable pathways and optimize reaction conditions. researchgate.net For example, the mechanism of a key C-C or C-N bond-forming step could be elucidated, allowing for the rational design of more efficient catalysts.

Moreover, computational methods can be used to predict the conformational preferences of the molecule, which is crucial for understanding its biological activity and its interactions with other molecules. The piperidine ring can exist in different chair and boat conformations, and understanding the energetic landscape of these conformers is essential.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Calculation of transition state energies for synthetic steps. researchgate.netIdentification of rate-determining steps and optimization of reaction conditions. researchgate.net
Molecular Dynamics (MD)Simulation of the conformational behavior in solution.Understanding of the dominant conformations and their influence on properties.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling of enzymatic reactions for biocatalytic synthesis.Elucidation of the enzyme-substrate interactions and reaction mechanism.

Integration with Automated Synthesis and High-Throughput Experimentation Platforms

The integration of automated synthesis and high-throughput experimentation (HTE) has revolutionized the process of drug discovery and materials development. researchgate.net These platforms allow for the rapid synthesis and screening of large numbers of compounds, accelerating the identification of molecules with desired properties.

For this compound and its derivatives, automated synthesis platforms, such as those used for solid-phase peptide synthesis (SPPS), could be adapted for their production. beilstein-journals.orgbeilstein-journals.org This would enable the efficient synthesis of a library of related compounds with variations in the piperidine ring substitution or the butanoic acid chain.

HTE techniques could then be used to screen this library for various properties, such as binding affinity to a biological target or specific material characteristics. This combination of automated synthesis and HTE would significantly accelerate the research and development process.

Expansion of Structural Diversity through Combinatorial Chemistry (academic context)

Combinatorial chemistry provides a powerful strategy for the systematic generation of large libraries of related compounds, which is invaluable in the early stages of drug discovery and materials science research. scilit.comnih.gov By systematically varying different parts of the this compound scaffold, a diverse library of analogues can be created.

For example, the piperidine nitrogen could be functionalized with a variety of substituents using techniques such as reductive amination or acylation. Similarly, the carboxylic acid and amino groups can be modified to create a range of amides, esters, and other derivatives. The synthesis of related piperidine derivatives from L-glutamic acid has shown the feasibility of creating diverse structures. researchgate.net

This expansion of structural diversity would allow for a comprehensive exploration of the structure-activity relationships (SAR) and structure-property relationships (SPR) of this class of compounds, ultimately leading to the identification of molecules with optimized properties for specific applications. The generation of chemical diversity is a key aspect of natural product discovery and can be mimicked in a laboratory setting. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for producing 3-Amino-3-(piperidin-4-yl)butanoic acid, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves coupling a piperidin-4-yl moiety to a butanoic acid backbone. Protective groups like tert-butoxycarbonyl (Boc) are critical for safeguarding the amino group during reactions, as seen in analogous piperidine derivatives . Post-synthesis, purification via high-performance liquid chromatography (HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures >95% purity. Intermediate characterization using thin-layer chromatography (TLC) monitors reaction progress.

Q. Which spectroscopic techniques are essential for structural validation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H NMR identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm and α-amino protons at δ 1.8–2.2 ppm) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak (expected m/z ≈ 214 for C₉H₁₈N₂O₂) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Carboxylic acid O-H stretches (~2500–3300 cm⁻¹) and amine N-H bends (~1600 cm⁻¹) validate functional groups .

Q. What are the key physicochemical properties of this compound relevant to solubility and stability?

  • Methodological Answer : The compound’s zwitterionic nature (due to amino and carboxylic acid groups) enhances water solubility at physiological pH. Stability studies should be conducted under inert atmospheres (N₂/Ar) to prevent oxidation of the piperidine ring . Storage at 2–8°C in amber vials minimizes photodegradation, as recommended for similar amino acid derivatives .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the neuroprotective potential of this compound?

  • Methodological Answer :

  • In Vitro Models : Expose primary cortical neurons to oxidative stressors (e.g., H₂O₂ or glutamate). Measure cell viability via MTT assay and apoptosis markers (e.g., caspase-3 activation) .
  • Mechanistic Studies : Use patch-clamp electrophysiology to assess GABA receptor modulation, given structural similarity to GABA analogs . Molecular docking simulations can predict binding affinity to neuroprotective targets like NMDA receptors .

Q. What approaches resolve discrepancies in binding affinity data across assay platforms (e.g., radioligand vs. SPR)?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent buffer conditions (e.g., pH 7.4, 150 mM NaCl) and ligand solubility (via DMSO <0.1%).
  • Cross-Validation : Perform competitive radioligand displacement assays (as in ) alongside surface plasmon resonance (SPR) to compare kinetic (SPR) vs. equilibrium (radioligand) binding.
  • Control Experiments : Include known ligands (e.g., GABA for receptor studies) to validate assay robustness .

Q. How does stereochemistry influence the biological activity of this compound?

  • Methodological Answer : Synthesize enantiomers via chiral auxiliaries or enzymatic resolution. Test each enantiomer in in vitro assays (e.g., receptor binding or enzyme inhibition). For example, (S)-enantiomers of related amino acids show higher receptor affinity due to spatial compatibility with binding pockets . Pharmacokinetic studies in rodents can further elucidate enantiomer-specific metabolism .

Q. What strategies mitigate off-target effects when studying this compound in complex biological systems?

  • Methodological Answer :

  • Selective Tagging : Introduce fluorescent probes (e.g., FITC) to track cellular uptake and sublocalization via confocal microscopy .
  • CRISPR/Cas9 Knockout Models : Generate neuronal cell lines lacking candidate receptors (e.g., GABA₃) to isolate target-specific effects .
  • Proteomic Profiling : Use mass spectrometry-based interactome mapping to identify unintended protein partners .

Data Analysis and Interpretation

Q. How should researchers address contradictory results in dose-response studies of this compound?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple independent experiments to identify outliers or trends.
  • Hill Slope Analysis : Evaluate cooperative binding effects, which may explain non-linear dose-response curves .
  • Covariate Adjustment : Account for variables like cell passage number or serum batch effects using multivariate regression .

Q. What computational tools predict the metabolic pathways of this compound?

  • Methodological Answer : Use in silico platforms like SwissADME or GLORYx to predict Phase I/II metabolism. For instance, the piperidine ring may undergo CYP450-mediated oxidation, while the carboxylic acid group is prone to glucuronidation . Validate predictions with hepatic microsome assays and LC-MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.